3-Aminopropionamide-2,2,3,3-d4 Hydrochloride
Description
Chemical Identity: 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride (CAS: 1276197-35-3) is a deuterium-labeled derivative of 3-aminopropionamide hydrochloride (unlabeled CAS: 64017-81-8). Its molecular formula is C₃H₄D₄N₂O·HCl, with a molecular weight of 128.59 g/mol . The compound features four deuterium atoms at the C-2 and C-3 positions of the propionamide backbone, making it a stable isotope-labeled (SIL) compound.
Applications: Primarily used as an internal standard in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), this deuterated compound minimizes interference from endogenous metabolites during analysis . Its labeled structure ensures accurate quantification in metabolomics, pharmacokinetics, and proteomics research.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H9ClN2O |
|---|---|
Molecular Weight |
128.59 g/mol |
IUPAC Name |
3-amino-2,2,3,3-tetradeuteriopropanamide;hydrochloride |
InChI |
InChI=1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H/i1D2,2D2; |
InChI Key |
GAGJMOQGABUOBK-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)C([2H])([2H])N.Cl |
Canonical SMILES |
C(CN)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Substrate Preparation : Dissolve 3-aminopropionamide hydrochloride in CD₃OD.
- Acid Catalysis : Add D₂SO₄ (20 wt%) and stir at 60–90°C for 24–48 hours.
- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
- Salification : Treat with DCl in tetrahydrofuran to form the hydrochloride salt.
Key Data :
Synthesis from Deuterated Propionic Acid Derivatives
This route utilizes deuterated precursors to directly incorporate deuterium during backbone assembly.
Pathway:
- Deuterated Propionyl Chloride Synthesis :
- React CD₃CD₂COOH with SOCl₂ to form CD₃CD₂COCl.
- Amidation :
- Treat CD₃CD₂COCl with NH₃ to yield CD₃CD₂CONH₂.
- Amination :
- Hydrochloride Formation :
- React with HCl gas in THF to obtain the final product.
Optimization Insights :
- Temperature Control : Maintaining 5–10°C during amidation prevents deuteration loss.
- Yield : 80–85% for the Hofmann step.
Reductive Deutero-Amination of α-Oxo Intermediates
Calcium-mediated reductive deutero-amination using d-Hantzsch ester (DE) enables efficient α-C deuteration.
Steps:
- Intermediate Synthesis : Prepare 3-oxopropionamide (CH₂COCONH₂) via oxidation of 3-aminopropionamide.
- Reductive Amination :
- React with DE and Ca(OTf)₂ in hexafluoroisopropanol (HFIP) at 25°C.
- Acidification :
- Treat with HCl to precipitate the hydrochloride salt.
Performance Metrics :
Halogen-Deuterium Exchange in Halogenated Precursors
Halogenated intermediates allow deuteration via nucleophilic substitution with deuterated reagents.
Example Protocol:
- 3-Chloropropionamide Synthesis :
- React acrylonitrile with HCl to form 3-chloropropionitrile, then hydrolyze to 3-chloropropionamide.
- Deuterium Exchange :
- Treat with NaBD₄ in DMF at 80°C for 6 hours.
- Amination and Salt Formation :
Challenges :
- Byproducts : Over-reduction may occur without precise stoichiometry.
- Yield : 60–65% after column chromatography.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Applications
1. Synthesis and Reagents:
3-Aminopropionamide-2,2,3,3-d4 Hydrochloride serves as a valuable reagent in organic synthesis. Its deuterated form allows for tracing studies in metabolic pathways and reaction mechanisms due to the distinct mass of deuterium compared to hydrogen. It can be utilized in the synthesis of various nitrogen-containing compounds and as an intermediate in the production of pharmaceuticals.
2. Study of Reaction Mechanisms:
The compound has been employed in studies investigating the deamination reactions of aminopropionamides. Research indicates that the presence of carbonyl compounds influences the conversion pathways of 3-aminopropionamide derivatives into acrylamide, suggesting its utility in understanding complex organic reactions and optimizing conditions for desired product yields .
Biological Applications
1. Therapeutic Potential:
Research has indicated that 3-Aminopropionamide derivatives could have potential therapeutic applications. The compound's structure allows it to interact with biological systems, making it a candidate for drug development. Studies have focused on its effects on cellular processes and its potential role in modulating biological pathways .
2. Metabolic Studies:
The deuterated nature of this compound makes it particularly useful in metabolic studies where tracking the fate of molecules within biological systems is crucial. Its incorporation into metabolic pathways can help elucidate mechanisms of action and metabolic fate in various organisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound provide a unique signature that can be tracked using various analytical techniques. This allows researchers to study the compound’s effects on specific pathways and molecular targets.
Comparison with Similar Compounds
Physical Properties :
Comparison with Similar Compounds
To contextualize 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride, we compare it with structurally and functionally related compounds, categorized as follows:
Deuterated Amino Acid Derivatives
Key Differences :
- Structural Isomerism: Beta-alanine derivatives (e.g., Beta-Alanine-2,2,3,3-d4) feature an amino group at the β-position, altering metabolic pathways compared to α-amino compounds like 3-aminopropionamide .
- Functional Groups: L-Alanine-2,3,3,3-d4 lacks the amide group present in 3-aminopropionamide-d4, making the latter more suitable for peptide analog studies .
Substituted Propanoate/Amino Acid Derivatives
Key Differences :
- Aromatic Substituents: Halogenated phenyl groups (e.g., 4-Cl, 2,4-diF) enhance lipophilicity and biological activity but reduce solubility in polar solvents compared to unsubstituted 3-aminopropionamide-d4 .
- Ester vs. Amide: Ethyl/methyl ester derivatives (e.g., ) are hydrolytically unstable under basic conditions, whereas the amide group in 3-aminopropionamide-d4 offers greater stability .
Complex Amides and Heterocyclic Derivatives
Key Differences :
- Complexity: Heterocyclic derivatives (e.g., ) are designed for targeted therapeutic applications, unlike 3-aminopropionamide-d4, which serves analytical purposes .
- Solubility: The presence of sulfonyl or aromatic groups in TP-238 reduces aqueous solubility compared to the polar amide group in 3-aminopropionamide-d4 .
Research Findings and Practical Considerations
- Deuterium Labeling Efficacy: Studies show that deuterium-labeled compounds like 3-aminopropionamide-d4 exhibit negligible isotopic interference in MS, achieving >99% isotopic purity .
- Stability: Unlike ester derivatives (), 3-aminopropionamide-d4 remains stable under refrigeration (+4°C) for >2 years .
- Cost and Availability: Deuterated compounds are typically 10–100x more expensive than non-labeled analogs due to synthesis complexity (e.g., Beta-Alanine-2,2,3,3-d4 costs €139/10mg vs. €138/25g for non-labeled amino acids) .
Biological Activity
3-Aminopropionamide-2,2,3,3-d4 Hydrochloride is a deuterated derivative of 3-aminopropionamide (3-APA), a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula: C3H8ClD4N2O
Molecular Weight: 130.56 g/mol
IUPAC Name: 2-amino-N-(1,1,2,2-tetradeuteriopropan-2-yl)acetamide hydrochloride
The biological activity of this compound is primarily attributed to its role as a precursor in the formation of acrylamide during thermal processing of food. Acrylamide is a neurotoxic and potentially carcinogenic compound formed from the Maillard reaction between sugars and amino acids during cooking. The deuterated form may influence the kinetics of acrylamide formation and its metabolic pathways in biological systems.
Biological Activity
Research indicates that 3-Aminopropionamide can influence several biological processes:
- Neurotoxicity : Studies have shown that acrylamide induces neurotoxic effects in animal models. The presence of 3-Aminopropionamide may exacerbate these effects due to its role as a precursor.
- Carcinogenic Potential : The compound's association with acrylamide formation raises concerns regarding its carcinogenic potential. Epidemiological studies have linked dietary acrylamide intake with increased cancer risk.
- Metabolic Pathways : The metabolism of 3-Aminopropionamide involves conversion into various metabolites that may exhibit different biological activities. Understanding these pathways is crucial for assessing the overall impact of the compound.
Table 1: Summary of Biological Effects
Case Studies
- Neurotoxicity Assessment : A study conducted on rats demonstrated that exposure to acrylamide resulted in significant neurobehavioral deficits. The administration of 3-Aminopropionamide exacerbated these effects, indicating a potential synergistic relationship between the two compounds .
- Dietary Acrylamide and Cancer Risk : A cohort study evaluated the dietary intake of acrylamide and its correlation with cancer incidence among adults. Findings suggested a positive association between high acrylamide consumption and certain types of cancers, particularly in individuals with higher levels of 3-Aminopropionamide in their diets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
